1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

PHD2 inhibition HIF prolyl hydroxylase enzymatic assay

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034342‑37‑3) is a synthetic, pyrrolidine‑based small molecule with molecular formula C₁₇H₂₃NO₃ and molecular weight 289.37 g·mol⁻¹. The compound carries a cyclopropylmethoxy substituent at the 3‑position of the pyrrolidine ring and an ortho‑tolyloxy (2‑methylphenoxy) group linked through an ethanone spacer.

Molecular Formula C17H23NO3
Molecular Weight 289.375
CAS No. 2034342-37-3
Cat. No. B2545380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
CAS2034342-37-3
Molecular FormulaC17H23NO3
Molecular Weight289.375
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCC(C2)OCC3CC3
InChIInChI=1S/C17H23NO3/c1-13-4-2-3-5-16(13)21-12-17(19)18-9-8-15(10-18)20-11-14-6-7-14/h2-5,14-15H,6-12H2,1H3
InChIKeyBNMOZLLAWWKKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034342-37-3): Compound Identity, Target Class & Procurement-Relevant Characteristics


1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034342‑37‑3) is a synthetic, pyrrolidine‑based small molecule with molecular formula C₁₇H₂₃NO₃ and molecular weight 289.37 g·mol⁻¹ . The compound carries a cyclopropylmethoxy substituent at the 3‑position of the pyrrolidine ring and an ortho‑tolyloxy (2‑methylphenoxy) group linked through an ethanone spacer . It is classified as an inhibitor of hypoxia‑inducible factor prolyl hydroxylase‑2 (PHD2 / EGLN1), a key oxygen sensor that regulates HIF‑α stability [1]. Reported physicochemical properties include logP ≈ 1.1, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and three rotatable bonds , placing it within drug‑like chemical space (Lipinski compliant). The compound is offered by multiple suppliers at a typical purity of ≥95% and is intended exclusively for non‑human research use .

Why PHD2‑Directed Pyrrolidine‑Ethanones Cannot Be Treated as Interchangeable – The Case for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034342-37-3)


Within the pyrrolidine‑ethanone chemotype, modest modifications at the pyrrolidine 3‑position or the phenoxy terminus can dramatically alter PHD2 inhibitory potency, isomer selectivity, and physicochemical profile [1]. For example, replacement of the cyclopropylmethoxy group with a methylsulfonyl substituent abolishes the sub‑nanomolar PHD2 engagement observed for 1‑(3‑(cyclopropylmethoxy)pyrrolidin‑1‑yl)‑2‑(o‑tolyloxy)ethanone (IC₅₀ = 0.600 nM) [2], while omission of the ortho‑methyl group on the phenoxy ring (i.e., the des‑methyl phenoxy analog) is predicted to reduce lipophilicity and alter the hydrogen‑bonding network within the PHD2 active site [3]. Consequently, sourcing a “pyrrolidine‑ethanone PHD2 inhibitor” without rigorous specification of the exact substitution pattern risks acquiring a compound with substantially different target engagement, selectivity, and downstream HIF‑α stabilization efficacy. The quantitative evidence below demonstrates that this specific compound occupies a differentiated position within the PHD2 inhibitor landscape.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034342-37-3)


PHD2 (EGLN1) Inhibitory Potency: Sub‑Nanomolar IC₅₀ vs. Closest ChEMBL‑Curated Pyrrolidine‑Ethanone Analogs

In a standardized biochemical assay measuring inhibition of FLAG‑tagged human PHD2 expressed in baculovirus‑infected Sf9 insect cells, 1‑(3‑(cyclopropylmethoxy)pyrrolidin‑1‑yl)‑2‑(o‑tolyloxy)ethanone achieved an IC₅₀ of 0.600 nM [1]. Under the same assay conditions, the closest structurally related ChEMBL‑curated pyrrolidine‑ethanone analog, BDBM50385785 (CHEMBL2041172), exhibited an IC₅₀ of 2 nM, while BDBM50385793 (CHEMBL2041180) returned an IC₅₀ of 1.60 nM [2]. This represents a 3.3‑fold and 2.7‑fold improvement in enzymatic potency, respectively, attributable to the specific cyclopropylmethoxy / o‑tolyloxy substitution pattern.

PHD2 inhibition HIF prolyl hydroxylase enzymatic assay IC50

Potency Relative to Widely Used Reference PHD2 Inhibitors IOX2 and IOX4

1‑(3‑(Cyclopropylmethoxy)pyrrolidin‑1‑yl)‑2‑(o‑tolyloxy)ethanone (IC₅₀ = 0.600 nM) demonstrates 27‑fold greater potency than the widely used reference PHD2 inhibitor IOX2 (IC₅₀ ≈ 21–22 nM in cell‑free assays) and 2.7‑fold greater potency than IOX4 (IC₅₀ = 1.6 nM) . Although these values originate from different assay protocols and therefore warrant cautious interpretation, the magnitude of difference against IOX2 is substantial and unlikely to be solely attributable to inter‑assay variability, supporting the compound's classification as a high‑potency PHD2 ligand.

PHD2 inhibitor reference compound IOX2 IOX4 potency comparison

Physicochemical Differentiation: Balanced Lipophilicity (logP ≈ 1.1) vs. Higher logP Analogs

The compound's calculated logP of approximately 1.1 places it in a favorable lipophilicity range for aqueous solubility and reduced non‑specific protein binding compared to more lipophilic pyrrolidine‑ethanone analogs such as the 3‑(methylsulfonyl) variant or the 3‑(1H‑benzo[d]imidazol‑1‑yl) variant, which are predicted to have logP values >2.0. Within the PHD2 inhibitor field, excessive lipophilicity has been associated with increased cytochrome P450 inhibition and faster metabolic clearance; the moderate logP of 1.1 for the target compound suggests a more developable profile for in vitro and in vivo pharmacology studies [1].

logP lipophilicity drug‑likeness physicochemical properties

Structural Uniqueness: Cyclopropylmethoxy‑Pyrrolidine as a Differentiating Scaffold vs. Methylsulfonyl and Heteroaryloxy Analogs

The cyclopropylmethoxy substituent at the pyrrolidine 3‑position is structurally distinct from the methylsulfonyl, benzimidazolyl, and chloropyrimidinyloxy groups found in closely related analogs . The cyclopropyl ring introduces conformational constraint and unique van der Waals contacts within the PHD2 active site that are absent in the more flexible or electronically distinct alternatives. This structural feature is a key contributor to the sub‑nanomolar PHD2 IC₅₀, as evidenced by the >3‑fold potency drop when the cyclopropylmethoxy motif is replaced in comparator molecules within the same ChEMBL series [1]. No other commercially available pyrrolidine‑ethanone PHD2 inhibitor combines the cyclopropylmethoxy group with the o‑tolyloxy terminus.

cyclopropylmethoxy scaffold differentiation structure‑activity relationship pyrrolidine

High‑Value Application Scenarios for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034342-37-3) Derived from Quantitative Differentiation Evidence


PHD2 Enzymatic Screening and HIF‑α Stabilization Assays Requiring Maximal Target Engagement at Low Compound Concentration

The compound's sub‑nanomolar PHD2 IC₅₀ (0.600 nM) [1] makes it suitable as a high‑potency positive control or chemical probe in biochemical PHD2 inhibition assays. At concentrations as low as 10 nM, the compound is predicted to achieve >90% target engagement, enabling researchers to minimise DMSO carryover and reduce the likelihood of off‑target effects that confound data interpretation at higher inhibitor concentrations. This is particularly relevant for cell‑based HIF‑1α stabilization assays in Hep3B, HeLa, or Caco‑2 cell lines where PHD2 is the dominant oxygen sensor isoform.

Structure‑Activity Relationship (SAR) Studies Exploring the Contribution of the Cyclopropylmethoxy Motif to PHD2 Binding Affinity

Because closely related analogs with alternative pyrrolidine 3‑substituents (methylsulfonyl, benzimidazolyl, chloropyrimidinyloxy) show attenuated PHD2 potency [2], this compound serves as a reference point for dissecting the specific contribution of the cyclopropylmethoxy group to binding affinity. Medicinal chemistry teams can use it as a benchmark when synthesizing and profiling new analogs, quantifying the potency loss incurred by replacing the cyclopropylmethoxy moiety.

Physicochemical Benchmarking for Early‑Stage Lead Optimization of PHD2‑Targeted Small Molecules

With a measured logP of ~1.1, two hydrogen‑bond donors, and three hydrogen‑bond acceptors , the compound provides a favorable physicochemical reference profile for PHD2 inhibitor lead optimization. Teams developing novel PHD2 chemotypes can use this compound's potency‑lipophilicity combination (IC₅₀ 0.600 nM at logP 1.1) as a benchmark for assessing whether new leads achieve comparable ligand efficiency metrics.

Chemical Probe Development for Hypoxia Pathway Dissection in In Vitro Disease Models

Given the central role of PHD2 in oxygen sensing and HIF‑α regulation, this compound can be deployed as a chemical biology tool in hypoxia‑related disease models (anemia, ischemia, cancer) [3]. Its >10‑fold potency advantage over the commonly used probe IOX2 translates to lower working concentrations (low nanomolar range) in cellular assays, which is advantageous for maintaining target selectivity in complex biological systems.

Quote Request

Request a Quote for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.